molecular formula C10H8ClNO3 B6213447 4-oxo-1,4-dihydroquinoline-7-carboxylic acid hydrochloride CAS No. 2728576-57-4

4-oxo-1,4-dihydroquinoline-7-carboxylic acid hydrochloride

Cat. No.: B6213447
CAS No.: 2728576-57-4
M. Wt: 225.6
InChI Key:
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Description

4-Oxo-1,4-dihydroquinoline-7-carboxylic acid hydrochloride is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-oxo-1,4-dihydroquinoline-7-carboxylic acid hydrochloride typically involves the cyclization of anthranilic acid derivatives. One common method includes the reaction of anthranilic acid with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of catalysts and controlled reaction conditions to ensure efficient production .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

4-Oxo-1,4-dihydroquinoline-7-carboxylic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-oxo-1,4-dihydroquinoline-7-carboxylic acid hydrochloride involves its interaction with bacterial DNA gyrase, an enzyme crucial for DNA replication. By inhibiting this enzyme, the compound effectively prevents bacterial DNA synthesis, leading to the death of the bacterial cells .

Comparison with Similar Compounds

    4-Hydroxyquinoline: Another quinoline derivative with similar biological activities.

    Nalidixic Acid: A quinolone antibiotic with a similar mechanism of action.

    Ciprofloxacin: A widely used fluoroquinolone antibiotic.

Uniqueness: 4-Oxo-1,4-dihydroquinoline-7-carboxylic acid hydrochloride is unique due to its specific structural features and the presence of a carboxylic acid group at the 7-position, which distinguishes it from other quinoline derivatives.

Properties

CAS No.

2728576-57-4

Molecular Formula

C10H8ClNO3

Molecular Weight

225.6

Purity

95

Origin of Product

United States

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